molecular formula C12H8N6 B14450044 2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile CAS No. 73567-04-1

2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile

Cat. No.: B14450044
CAS No.: 73567-04-1
M. Wt: 236.23 g/mol
InChI Key: VTEHCXBWRGIECP-UHFFFAOYSA-N
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Description

2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile is a complex organic compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile typically involves the reaction of malononitrile with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or sodium alkoxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-phenylhydrazinylidene)prop-1-ene-1,1,3-tricarbonitrile stands out due to its unique structure, which includes a phenylhydrazinylidene group. This structural feature enhances its reactivity and expands its range of applications compared to similar compounds .

Properties

CAS No.

73567-04-1

Molecular Formula

C12H8N6

Molecular Weight

236.23 g/mol

IUPAC Name

2-amino-N-anilino-3,3-dicyanoprop-2-enimidoyl cyanide

InChI

InChI=1S/C12H8N6/c13-6-9(7-14)12(16)11(8-15)18-17-10-4-2-1-3-5-10/h1-5,17H,16H2

InChI Key

VTEHCXBWRGIECP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=C(C#N)C(=C(C#N)C#N)N

Origin of Product

United States

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